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molecular formula C7H5NO4 B1664014 Pyridine-2,4-dicarboxylic acid CAS No. 499-80-9

Pyridine-2,4-dicarboxylic acid

Cat. No. B1664014
M. Wt: 167.12 g/mol
InChI Key: MJIVRKPEXXHNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187428B2

Procedure details

4.7 g (28.12 mmol) of 2,4-pyridinedicarboxylic acid and 8.02 g (42.19 mmol) of 4-toluenesulfonic acid monohydrate were suspended in 47 ml of toluene, the mixture was heated to 110° C. and 170 ml (2.87 mol) of ethanol were slowly added dropwise. The reaction mixture was stirred under reflux overnight. The reaction mixture was evaporated and the residue was purified by column chromatography on silica gel 60 (mobile phase: dichloromethane/ethanol 40/1→10/1).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
47 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([OH:9])=[O:8])=[CH:3][C:2]=1[C:10]([OH:12])=[O:11].O.[C:14]1(C)C=CC(S(O)(=O)=O)=C[CH:15]=1.[CH2:25](O)[CH3:26]>C1(C)C=CC=CC=1>[CH2:14]([O:11][C:10]([C:2]1[CH:3]=[C:4]([C:7]([O:9][CH2:25][CH3:26])=[O:8])[CH:5]=[CH:6][N:1]=1)=[O:12])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
N1=C(C=C(C=C1)C(=O)O)C(=O)O
Step Two
Name
Quantity
8.02 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
47 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel 60 (mobile phase: dichloromethane/ethanol 40/1→10/1)

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=NC=CC(=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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